molecular formula C10H8BrNO2 B1442215 4-Bromo-1-methyl-1H-indole-3-carboxylic acid CAS No. 684249-04-5

4-Bromo-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B1442215
CAS No.: 684249-04-5
M. Wt: 254.08 g/mol
InChI Key: OVDSJGOKFLYESB-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.

Biological Activity

4-Bromo-1-methyl-1H-indole-3-carboxylic acid is an indole derivative that exhibits a wide range of biological activities. Indole compounds are significant in medicinal chemistry due to their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

This compound has the molecular formula C₉H₆BrN₁O₂ and is characterized by the following structural features:

Property Value
Molecular Weight228.05 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
AppearanceWhite to light yellow solid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
  • Cell Signaling Modulation : The compound influences cell signaling pathways, potentially leading to apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties against various bacterial strains.

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties. For instance, it has been tested against several cancer cell lines, showing dose-dependent cytotoxic effects:

Cell Line IC₅₀ (µM)
PC3 (Prostate Cancer)40.1 ± 7.9 (24h)
DU145 (Prostate Cancer)98.14 ± 48.3 (24h)

The mechanism involves inducing apoptosis and inhibiting cell proliferation through various biochemical pathways .

Antimicrobial Activity

The compound has shown promising results as an antimicrobial agent. It was tested against several bacterial strains, including E. coli and S. aureus, demonstrating effective inhibition with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial activities, there is evidence suggesting that this compound may exert anti-inflammatory effects by modulating inflammatory cytokine production and signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects on human prostate cancer cells using MTT assays. The results indicated a significant reduction in cell viability with increasing concentrations of the compound over time .
  • Mechanistic Insights : Research has revealed that the compound interacts with specific proteins involved in apoptosis and cell cycle regulation, leading to enhanced cell death in malignant cells while sparing normal cells .
  • Antimicrobial Testing : In a series of experiments, the compound demonstrated comparable efficacy to standard antibiotics against resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections.

Properties

IUPAC Name

4-bromo-1-methylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-12-5-6(10(13)14)9-7(11)3-2-4-8(9)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDSJGOKFLYESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-bromo-1-methyl-1H-indole (D16) (7.0 g) in tetrahydrofuran (50 ml) was treated with a solution of trifluoroacetic anhydride (5.65 ml) in tetrahydrofuran (20 ml) at 0° C. The reaction mixture was allowed to warm to room temperature over 6 h, whilst stirring. The reaction mixture was concentrated in vacuo and then re-suspended in ethanol (25 ml). The solution was treated with 5N sodium hydroxide solution (50 ml) and heated under reflux for 18 h. The reaction mixture was washed with diethyl ether and the aqueous phase acidified with 5N hydrochloric acid solution. The precipitate was filtered, washed with water and concentrated in vacuo to afford the title compound (4.88 g). TLC, Silica (cyclohexane-ethyl acetate-acetic acid [3:1:0.1]), Rf=0.35.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.65 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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